1-Bromo-4-butoxi-2-metilbenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

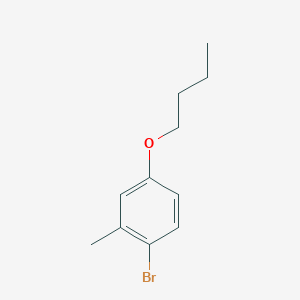

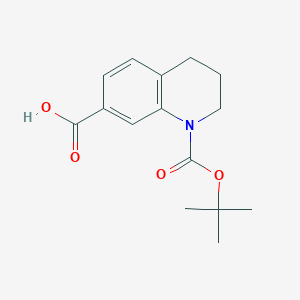

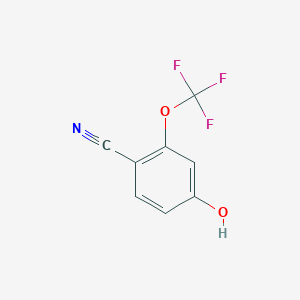

“1-Bromo-4-butoxy-2-methylbenzene” is an organic compound that belongs to the group of halogenated aromatic hydrocarbons . This compound contains a bromine atom, four carbon atoms linked to a butoxy group, and a methyl group attached to a benzene ring .

Synthesis Analysis

The synthesis of “1-Bromo-4-butoxy-2-methylbenzene” is not explicitly mentioned in the search results. The synthesis of similar compounds often involves the use of a phase transfer catalyst .Molecular Structure Analysis

The molecular formula of “1-Bromo-4-butoxy-2-methylbenzene” is C11H15BrO . The InChI code is1S/C11H15BrO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3 . The compound has a molecular weight of 243.14 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-butoxy-2-methylbenzene” include a molecular weight of 243.14 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass and monoisotopic mass are both 242.03063 g/mol . The topological polar surface area is 9.2 Ų .Aplicaciones Científicas De Investigación

Síntesis orgánica

1-Bromo-4-butoxi-2-metilbenceno: es un compuesto versátil en la síntesis orgánica. Puede actuar como precursor para diversas reacciones orgánicas, incluida la acoplación de Suzuki, que se utiliza para formar enlaces carbono-carbono. Este compuesto, debido a la presencia de un átomo de bromo, puede sufrir reacciones de acoplamiento cruzado catalizadas por paladio con ácidos organoborónicos .

Educación química

Por último, This compound se puede utilizar en la educación química como una herramienta de enseñanza para demostrar diversas reacciones orgánicas y estrategias de síntesis. Ejemplifica los principios de la sustitución electrofílica aromática y el uso de haluros bencílicos en química orgánica .

Mecanismo De Acción

- Electrophilic Aromatic Substitution (EAS) : The bromine atom is electrophilic due to its partial positive charge. It forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then attacked by a base (e.g., a nucleophile) to restore aromaticity, resulting in the substituted benzene ring .

Mode of Action

Análisis Bioquímico

Biochemical Properties

1-Bromo-4-butoxy-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, making the benzene ring susceptible to nucleophilic attack. This compound interacts with various enzymes and proteins that facilitate these substitution reactions. For instance, it can interact with cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substrates. The interaction between 1-Bromo-4-butoxy-2-methylbenzene and cytochrome P450 enzymes involves the formation of a reactive intermediate, which can further react with other biomolecules, leading to the formation of substituted benzene derivatives .

Cellular Effects

1-Bromo-4-butoxy-2-methylbenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to the activation or inhibition of specific signaling pathways, thereby influencing gene expression and cellular metabolism. For example, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of 1-Bromo-4-butoxy-2-methylbenzene involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-butoxy-2-methylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4-butoxy-2-methylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of reactive intermediates that can further interact with cellular components, leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Bromo-4-butoxy-2-methylbenzene can result in cumulative cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of 1-Bromo-4-butoxy-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1-Bromo-4-butoxy-2-methylbenzene can lead to significant oxidative stress, resulting in cellular damage and apoptosis. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

1-Bromo-4-butoxy-2-methylbenzene is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The interaction of 1-Bromo-4-butoxy-2-methylbenzene with these metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of 1-Bromo-4-butoxy-2-methylbenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments. The distribution of 1-Bromo-4-butoxy-2-methylbenzene within tissues can also be influenced by its lipophilicity, which affects its ability to cross biological membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 1-Bromo-4-butoxy-2-methylbenzene can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals or post-translational modifications. For instance, the butoxy group in the compound can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the bromine atom can influence the compound’s ability to cross mitochondrial membranes, allowing it to interact with mitochondrial proteins and influence mitochondrial function .

Propiedades

IUPAC Name |

1-bromo-4-butoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENTWFSYBKJRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)